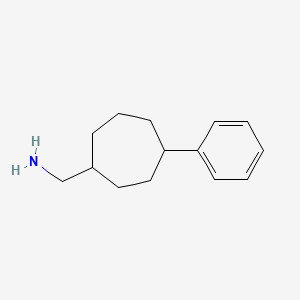

(4-Phenylcycloheptyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Phenylcycloheptyl)methanamine is a chemical compound with the molecular formula C14H19N. It is a member of the amine class of compounds, characterized by the presence of an amino group attached to a cycloheptyl ring substituted with a phenyl group. This compound is used in various scientific research applications, including drug discovery and synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylcycloheptyl)methanamine typically involves the reaction of cycloheptanone with phenylmagnesium bromide to form 4-phenylcycloheptanol, which is then converted to the corresponding amine through reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Phenylcycloheptyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent used.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated, acylated, and sulfonylated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Reactions

(4-Phenylcycloheptyl)methanamine exhibits several chemical reactivity patterns, which are crucial for its applications in organic synthesis and medicinal chemistry:

Types of Reactions

- Oxidation : Can yield ketones or alcohols.

- Reduction : Converts the compound into various amine derivatives.

- Substitution : The amine group allows for nucleophilic substitution reactions, leading to diverse substituted derivatives.

Common Reagents and Conditions

- Oxidizing Agents : Potassium permanganate, chromium trioxide.

- Reducing Agents : Sodium borohydride, lithium aluminum hydride.

- Substitution Agents : Halogenating agents and alkylating agents.

Major Products Formed

- From Oxidation : 4-Phenylcyclohexanone.

- From Reduction : Various amine derivatives.

- From Substitution : Substituted arylcyclohexylamines.

Chemistry

This compound serves as a precursor in synthesizing various organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop more complex molecules.

Biology

Research into this compound has focused on its effects on biological systems, particularly its interaction with neurotransmitter receptors. It primarily acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, modulating synaptic transmission by blocking calcium ion influx. This mechanism is significant in studying neuropharmacology and potential treatments for neurological disorders.

Medicine

The compound is under investigation for its potential therapeutic applications, especially concerning central nervous system disorders. Its pharmacological profile suggests possible uses in treating conditions like depression or anxiety through NMDA receptor modulation.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative products in various sectors.

The biological activity of this compound is notable for its potential therapeutic effects:

Case Studies

- Neurotransmitter Interaction : A study demonstrated that this compound effectively modulates neurotransmitter release in vitro, indicating its potential as a neuroprotective agent.

- Therapeutic Potential : In animal models, the compound showed promise in reducing symptoms associated with anxiety and depression, supporting further investigation into its clinical applicability.

Mécanisme D'action

The mechanism of action of (4-Phenylcycloheptyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

(4-Phenylcycloheptyl)methanamine is unique due to its specific cycloheptyl ring structure, which imparts distinct chemical and biological properties compared to its cyclohexyl analogs. This structural difference can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications .

Activité Biologique

(4-Phenylcycloheptyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a cycloheptyl ring substituted with a phenyl group and an amine functional group. The molecular formula is C${13}$H${17}$N, indicating the presence of carbon, hydrogen, and nitrogen.

| Property | Details |

|---|---|

| Molecular Formula | C${13}$H${17}$N |

| Molecular Weight | 201.28 g/mol |

| Functional Groups | Amine, phenyl, cycloheptyl |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly through modulation of the NMDA (N-methyl-D-aspartate) receptor. This compound is believed to act as a noncompetitive antagonist at these receptors, influencing neurotransmitter release and reuptake, particularly affecting levels of monoamines such as dopamine, serotonin, and norepinephrine.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuroactivity : The compound shows potential neuroactive properties, which may be beneficial in treating neurological disorders.

- Antidepressant Effects : Its interaction with serotonin pathways suggests possible antidepressant effects, similar to other compounds in its class .

- Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects, potentially useful for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Methylphenyl)cyclohexanamine | Similar cyclohexane structure | Potential neuroactive |

| 1-(Phenylethyl)cyclohexanamine | Contains an ethyl group on phenyl | Antidepressant properties |

| 4-(Methoxyphenyl)cyclohexanamine | Methoxy group on phenyl ring | Antimicrobial activity |

The unique combination of the cycloheptyl structure and the amine functional group in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Neuropharmacological Studies : Research has demonstrated that this compound can modulate NMDA receptor activity, leading to alterations in synaptic plasticity and potentially affecting learning and memory processes .

- Toxicological Assessments : Investigations into the toxicological profile reveal that while the compound shows promise for therapeutic use, caution is warranted due to potential side effects associated with NMDA receptor antagonism .

- Clinical Implications : Ongoing research is focused on evaluating the efficacy of this compound in clinical settings for conditions such as depression and chronic pain management.

Propriétés

IUPAC Name |

(4-phenylcycloheptyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAAXVQUTRZMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC(C1)C2=CC=CC=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.